
2-Methyl-6-propan-2-ylpiperidin-4-one
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Description
2-Methyl-6-propan-2-ylpiperidin-4-one is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Anticancer Research
2-Methyl-6-propan-2-ylpiperidin-4-one has been identified as a lead compound in the development of novel anticancer agents. Its structural features allow it to interact with specific molecular targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit various kinases associated with tumor growth, leading to apoptosis in cancer cells. For example, compounds with similar piperidine structures have demonstrated efficacy against cancer cell lines like HT-29 and SW620.
Neuropharmacology
This compound has also been investigated for its neuroprotective properties. Research indicates that it may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's . The modulation of these receptors could lead to therapeutic effects that enhance cognitive function or mitigate neurodegeneration.
Chemical Synthesis Applications
Building Block in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions. This property is particularly valuable in developing new materials and fine chemicals.
Biological Interactions
The compound has been studied for its interactions with various enzymes and receptors. It has shown potential as a candidate for drug development due to its ability to modulate biological pathways involved in inflammation and immune responses . The ongoing research aims to elucidate the mechanisms by which this compound exerts its pharmacological effects.
Table 1: Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Erlotinib Hydrochloride | Quinazoline derivative | Targets EGFR |
Vandetanib | Piperidine-based | Dual inhibitor of EGFR and VEGFR |
Sorafenib Tosylate | Multi-targeted kinase inhibitor | Anticancer activity |
Methyl 1-(piperidin-4-yl)acetate | Piperidine ring with methyl acetate | Anti-inflammatory |
1-(Propan-2-yl)piperidin-4-one | Piperidine ring with ketone | Neuroprotective |
Table 2: Chemical Reactions Involving this compound
Reaction Type | Products Formed |
---|---|
Oxidation | Carboxylic acids or ketones |
Reduction | Alcohols or amines |
Substitution | Various substituted derivatives |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in BioRxiv, researchers synthesized several derivatives of piperidine compounds, including this compound. These compounds were tested against multiple cancer cell lines, showcasing significant inhibition of cell proliferation and induction of apoptosis .
Case Study 2: Neuroprotective Effects
Another study investigated the interaction of this compound with nAChRs, revealing that it could enhance receptor desensitization under overstimulation conditions. This finding suggests potential therapeutic applications in treating neurodegenerative diseases by protecting neuronal health .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9-5-8(11)4-7(3)10-9/h6-7,9-10H,4-5H2,1-3H3 |
InChI Key |
KGASHEBHPOMAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.